Cofrogliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cofrogliptin, also known by its developmental name HSK7653, is a long-acting dipeptidyl peptidase-4 inhibitor. It is primarily being investigated for its potential in treating type 2 diabetes mellitus. This compound is designed to be dosed once every two weeks, making it a convenient option for patients .
Preparation Methods
The synthesis of Cofrogliptin involves several key steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that are essential for its activity. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Cofrogliptin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cofrogliptin has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of dipeptidyl peptidase-4 inhibition.
Biology: It is used to investigate the role of dipeptidyl peptidase-4 in glucose metabolism and its potential as a therapeutic target.
Medicine: It is being studied for its potential to treat type 2 diabetes mellitus by improving glycemic control.
Industry: It is being explored for its potential use in the development of new antidiabetic drugs
Mechanism of Action
Cofrogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme plays a significant role in glucose metabolism by breaking down incretin hormones, such as glucagon-like peptide-1 and gastric inhibitory polypeptide. These hormones stimulate insulin secretion from the pancreas and suppress glucagon release, which collectively helps lower blood glucose levels. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of active incretin hormones in the bloodstream, thereby enhancing the body’s natural ability to regulate blood sugar levels .
Comparison with Similar Compounds
Cofrogliptin belongs to the class of dipeptidyl peptidase-4 inhibitors, which includes several other compounds:
Sitagliptin: Approved by the FDA in 2006, marketed as Januvia.
Vildagliptin: Approved in the EU in 2007, marketed as Galvus.
Saxagliptin: Approved by the FDA in 2009, marketed as Onglyza.
Linagliptin: Approved by the FDA in 2011, marketed as Tradjenta.
Gemigliptin: Approved in Korea in 2012, marketed as Zemiglo.
Anagliptin: Approved in Japan in 2012, marketed as Suiny.
Teneligliptin: Approved in Japan in 2012, marketed as Tenelia.
Alogliptin: Approved by the FDA in 2013, marketed as Nesina.
Trelagliptin: Approved for use in Japan in 2015, marketed as Zafatek.
Omarigliptin: Approved in Japan in 2015, marketed as Marizev.
Evogliptin: Approved for use in South Korea, marketed as Suganon.
Gosogliptin: Approved for use in Russia, marketed as Saterex.
This compound is unique due to its ultralong-acting nature, allowing for biweekly dosing, which can improve patient compliance compared to other dipeptidyl peptidase-4 inhibitors that require daily dosing .
Properties
CAS No. |
1844874-26-5 |
---|---|
Molecular Formula |
C18H19F5N4O3S |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2R,3S,5R,6S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-6-(trifluoromethyl)oxan-3-amine |
InChI |
InChI=1S/C18H19F5N4O3S/c1-31(28,29)27-7-9-6-26(8-14(9)25-27)15-5-13(24)16(30-17(15)18(21,22)23)11-4-10(19)2-3-12(11)20/h2-4,7,13,15-17H,5-6,8,24H2,1H3/t13-,15+,16+,17-/m0/s1 |
InChI Key |
GUBOXFWNNXSQNH-SVGFKBNWSA-N |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](O[C@@H]3C(F)(F)F)C4=C(C=CC(=C4)F)F)N |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3C(F)(F)F)C4=C(C=CC(=C4)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.